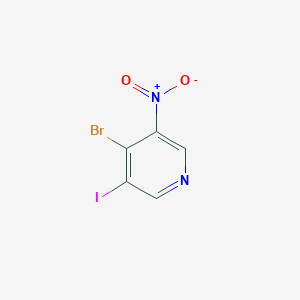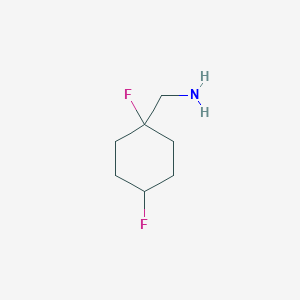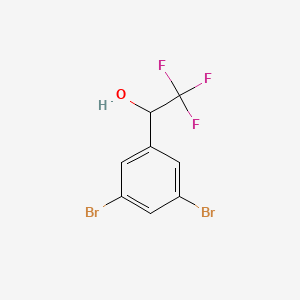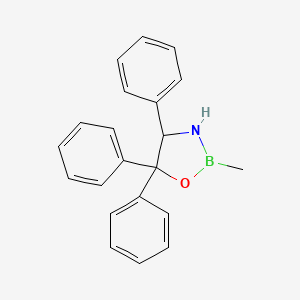
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-, also known as N-Tetradecanoyl-4-hydroxy-L-proline, is a derivative of L-proline. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom and a hydroxy group at the 4-position of the proline ring. It has the molecular formula C18H33NO4 and a molecular weight of 327.459 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- typically involves the acylation of 4-hydroxy-L-proline with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen, where hydroxyproline is a key component.
Medicine: Research is ongoing into its potential therapeutic applications, including its anti-inflammatory properties and its role in wound healing.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
Mécanisme D'action
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into proteins, where it plays a crucial role in maintaining the stability and structure of collagen. The hydroxy group at the 4-position forms hydrogen bonds, which are essential for the triple-helix structure of collagen. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Palmitoyl-4-hydroxy-L-proline: Similar in structure but with a palmitoyl group instead of a tetradecanoyl group.
N-Acetyl-4-hydroxy-L-proline: Contains an acetyl group instead of a tetradecanoyl group.
N-Methyl-4-hydroxy-L-proline: Features a methyl group instead of a tetradecanoyl group
Uniqueness
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- is unique due to its specific tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where longer fatty acid chains are beneficial, such as in certain cosmetic formulations and therapeutic agents .
Propriétés
Formule moléculaire |
C19H35NO4 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-tetradecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-16(21)14-17(20)19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)/t16-,17+/m1/s1 |
Clé InChI |
FMCWJWOZWODMSK-SJORKVTESA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)





![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

